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Compound of Interest

Compound Name: 2-Methylfluoranthene

Cat. No.: B047734

An In-depth Technical Guide to the Chemical Properties and Structure of 2-
Methylfluoranthene

This guide provides a comprehensive overview of the chemical properties, structure, and
analytical methodologies related to 2-Methylfluoranthene, a polycyclic aromatic hydrocarbon
(PAH). The information is intended for researchers, scientists, and professionals in the field of
drug development and chemical analysis.

Chemical Structure

2-Methylfluoranthene is a polycyclic aromatic hydrocarbon consisting of a naphthalene and a
benzene unit connected by a five-membered ring, with a methyl group substituted on the
benzene ring.[1]

Caption: 2D structure of 2-Methylfluoranthene.

Structural Identifiers:

IUPAC Name: 2-methylfluoranthene([1]

CAS Number: 33543-31-6[1]

Molecular Formula: C17H12[1]

SMILES: CC1=CC2=C3C(=CC=C2)C4=CC=CC=C4C3=C1
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« InChl: InNChl=1S/C17H12/c1-11-9-12-5-4-8-15-13-6-2-3-7-14(13)16(10-11)17(12)15/h2-
10H,1H3[1]

e InChiKey: VWVRCMNWZFPMXQZ-UHFFFAOYSA-N[1]

Chemical and Physical Properties

The following table summarizes the key chemical and physical properties of 2-
Methylfluoranthene.

Property Value Reference
Molecular Weight 216.28 g/mol [1]

Melting Point 79-81°C

Boiling Point Not available

Density 1.189 g/cm3

Water Solubility

3.9 mg/L at 25 °C

Solubility in Organic Solvents

Chloroform (Slightly), Methanol
(Slightly, Heated)

Vapor Pressure

0.29 Paat 25 °C

Log Kow (Octanol-Water

Partition Coefficient)

3.92

Henry's Law Constant

18.5 Pa m3/mol at 25 °C

Experimental Protocols
Synthesis of Fluoranthene Derivatives

A general method for the synthesis of fluoranthene derivatives involves a tandem Suzuki—

Miyaura and intramolecular C—H arylation reaction. This can be performed under

homogeneous or heterogeneous catalytic conditions.

Method A: Homogeneous Catalysis
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e An oven-dried 10 mL Schlenk tube is charged with 1,8-diiodonaphthalene (1.0 equivalent)
and dimethyl sulfoxide (DMSO) under a nitrogen atmosphere.

e The appropriate arylboronic acid (1.1 equivalents), a palladium catalyst such as Pd(dppf)Clz,
and a base like sodium acetate trihydrate (5 equivalents) are added sequentially.

e The Schlenk tube is sealed and the reaction mixture is stirred at a temperature ranging from
90 to 120 °C for 24 hours.

e The progress of the reaction is monitored by Thin Layer Chromatography (TLC).

» After cooling to ambient temperature, brine is added to the reaction mixture, and the
agueous phase is extracted with an organic solvent like ethyl acetate.

e The combined organic layers are dried over anhydrous sodium sulfate, filtered, and
concentrated under reduced pressure.

e The crude product is purified by flash column chromatography on silica gel to yield the
desired fluoranthene derivative.

Spectroscopic Analysis

The following are general protocols for obtaining NMR, IR, and Mass Spectra for a solid
organic compound like 2-Methylfluoranthene.

© 2025 BenchChem. All rights reserved. 3/10 Tech Support


https://www.benchchem.com/product/b047734?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b047734?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENGHE Foundational & Exploratory

Check Availability & Pricing

Sample Preparation

Weigh Sample
(5-25 mg for *H NMR)
(50-100 mg for 13C NMR)

:

Dissolve in
Deuterated Solvent
(e.g., CDCls, 0.6-0.7 mL)

:

Transfer to
5 mm NMR Tube

Instrumenél Analysis

Insert Sample into
Spectrometer

\
Lock and Shim

:

Acquire Data
(FID)

Data Pr$cessing

Fourier Transform,
Phase Correction,
Baseline Correction

l

Spectral Analysis
(Peak Integration, etc.)

Click to download full resolution via product page

Caption: General workflow for spectroscopic analysis.

3.2.1. Nuclear Magnetic Resonance (NMR) Spectroscopy

e Sample Preparation:
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o Accurately weigh 5-25 mg of 2-Methylfluoranthene for *H NMR or 50-100 mg for 13C
NMR.[2]

o Dissolve the sample in approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g.,
Chloroform-d, CDCIs) in a small vial.[2]

o Transfer the solution to a clean 5 mm NMR tube using a Pasteur pipette.[3]

o Data Acquisition:

o Insert the NMR tube into the spectrometer.

o The instrument will lock onto the deuterium signal of the solvent. Perform shimming to
optimize the magnetic field homogeneity.[4]

o For 'H NMR, acquire the free induction decay (FID) for 8-16 scans.[3]

o For 13C NMR, due to the low natural abundance of 13C, increase the number of scans
significantly (e.g., 1024 or more).[3]

» Data Processing:

o Apply a Fourier transform to the FID to obtain the frequency-domain spectrum.[3]

o Perform phase and baseline corrections.[3]

o Integrate the peaks and analyze the chemical shifts and coupling constants to elucidate
the structure.

3.2.2. Infrared (IR) Spectroscopy

o Sample Preparation (KBr Pellet Method):

o Grind a small amount of 2-Methylfluoranthene (1-2 mg) with approximately 100-200 mg
of dry potassium bromide (KBr) in an agate mortar until a fine, uniform powder is obtained.

[5]

© 2025 BenchChem. All rights reserved. 5/10 Tech Support


https://www.benchchem.com/product/b047734?utm_src=pdf-body
https://www.cif.iastate.edu/nmr/nmr-tutorials/sample-preparation
https://www.cif.iastate.edu/nmr/nmr-tutorials/sample-preparation
https://www.benchchem.com/pdf/An_In_depth_Technical_Guide_to_the_NMR_Spectra_Analysis_of_2_2_Dimethyltetrahydrofuran.pdf
https://publish.uwo.ca/~chemnmr/usingthefacility/NMR_Sample_Preparation_2.0.pdf
https://www.benchchem.com/pdf/An_In_depth_Technical_Guide_to_the_NMR_Spectra_Analysis_of_2_2_Dimethyltetrahydrofuran.pdf
https://www.benchchem.com/pdf/An_In_depth_Technical_Guide_to_the_NMR_Spectra_Analysis_of_2_2_Dimethyltetrahydrofuran.pdf
https://www.benchchem.com/pdf/An_In_depth_Technical_Guide_to_the_NMR_Spectra_Analysis_of_2_2_Dimethyltetrahydrofuran.pdf
https://www.benchchem.com/pdf/An_In_depth_Technical_Guide_to_the_NMR_Spectra_Analysis_of_2_2_Dimethyltetrahydrofuran.pdf
https://www.benchchem.com/product/b047734?utm_src=pdf-body
https://uomustansiriyah.edu.iq/media/lectures/4/4_2019_02_18!07_52_51_PM.pdf
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b047734?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BE“GH Foundational & Exploratory

Check Availability & Pricing

o Place the powder into a pellet press and apply high pressure to form a transparent or
translucent disk.[6]

o Data Acquisition:
o Place the KBr pellet in the sample holder of the IR spectrometer.
o Record the spectrum, typically in the range of 4000-400 cm~1.

e Data Analysis:

o Identify characteristic absorption bands corresponding to different functional groups and
bond vibrations. For 2-Methylfluoranthene, expect to see aromatic C-H stretching above
3000 cm™1, aliphatic C-H stretching from the methyl group just below 3000 cm~1, and C=C
stretching vibrations in the 1600-1400 cm~1 region.

3.2.3. Mass Spectrometry (MS)
o Sample Preparation (for Electrospray lonization - ESI):

o Dissolve a small amount of 2-Methylfluoranthene in a suitable volatile organic solvent
(e.g., methanol, acetonitrile) to a concentration of approximately 1 mg/mL.[7]

o Further dilute this solution to a final concentration of about 10-100 pg/mL.[7]
o If necessary, filter the solution to remove any particulate matter.[7]
o Data Acquisition:

o Introduce the sample into the mass spectrometer via direct infusion or coupled with a
chromatographic system like GC or LC.

o Acquire the mass spectrum, ensuring to record the mass-to-charge ratio (m/z) of the
molecular ion and any fragment ions.

o Data Reporting:
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o Report the m/z values of significant peaks, with their relative intensities in parentheses.
The molecular ion (M*) should be identified. For 2-Methylfluoranthene, the molecular ion
would be expected at an m/z corresponding to its molecular weight (216.28).[8]

Biological Activity and Potential Signhaling Pathways

2-Methylfluoranthene has been identified as a tumorigenic agent. Studies have shown that it
IS active as a tumor initiator on mouse skin and can induce lung and liver tumors in newborn
mice.[9][10] The tumorigenic activity of PAHs is often linked to their metabolic activation into
reactive intermediates that can bind to DNA and cause mutations.

The metabolic activation pathway for fluoranthenes generally involves oxidation by cytochrome
P450 enzymes to form dihydrodiols.[11] For 2-Methylfluoranthene, a key mutagenic
metabolite has been identified as 4,5-dihydro-4,5-dihydroxy-2-methylfluoranthene.[11] This
suggests a pathway where the parent compound is metabolized to a proximate mutagen.

© 2025 BenchChem. All rights reserved. 7/10 Tech Support


https://www.benchchem.com/product/b047734?utm_src=pdf-body
https://www.rsc.org/publishing/publish-with-us/publish-a-journal-article/experimental-reporting
https://www.benchchem.com/product/b047734?utm_src=pdf-body
https://pubmed.ncbi.nlm.nih.gov/7955044/
https://pubchem.ncbi.nlm.nih.gov/compound/Fluoranthene
https://pubmed.ncbi.nlm.nih.gov/7127666/
https://www.benchchem.com/product/b047734?utm_src=pdf-body
https://www.benchchem.com/product/b047734?utm_src=pdf-body
https://pubmed.ncbi.nlm.nih.gov/7127666/
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b047734?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BE“BH@ Foundational & Exploratory

Check Availability & Pricing

2-Methylfluoranthene

Metabolic Activation
e.g., Cytochrome P450)

4,5-dihydro-4,5-dihydroxy-
2-methylfluoranthene
(Proximate Mutagen)

Covalent Binding to DNA

DNA Adducts

Mutations

Click to download full resolution via product page

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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and-structure]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem Contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of ress uasti

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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